molecular formula C21H21N5O2S B4356146 9-(TERT-BUTYL)-2-(4-NITROPHENYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

9-(TERT-BUTYL)-2-(4-NITROPHENYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

Cat. No.: B4356146
M. Wt: 407.5 g/mol
InChI Key: HGMKAGJPCHTEKM-UHFFFAOYSA-N
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Description

9-tert-butyl-2-(4-nitrophenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzothieno ring fused with a triazolopyrimidine core The presence of a tert-butyl group and a nitrophenyl group further adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-tert-butyl-2-(4-nitrophenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothieno Ring: The benzothieno ring can be synthesized through a cyclization reaction involving a suitable thiophene derivative and a benzene derivative under acidic or basic conditions.

    Introduction of the Triazolopyrimidine Core: The triazolopyrimidine core is introduced through a condensation reaction between a suitable amine and a nitrile derivative, followed by cyclization.

    Substitution Reactions: The tert-butyl group and the nitrophenyl group are introduced through nucleophilic substitution reactions using tert-butyl halides and nitrophenyl halides, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-tert-butyl-2-(4-nitrophenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the nitro group to an amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Tert-butyl halides, nitrophenyl halides, polar aprotic solvents.

Major Products Formed

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Conversion of nitro group to amine group.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-tert-butyl-2-(4-nitrophenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Research is ongoing to explore its potential as an anti-inflammatory, anti-cancer, or antimicrobial agent.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of 9-tert-butyl-2-(4-nitrophenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the targets, leading to the observed biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 9-tert-butyl-2-(4-methylphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 9-tert-butyl-2-(4-chlorophenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 9-tert-butyl-2-(4-fluorophenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

The uniqueness of 9-tert-butyl-2-(4-nitrophenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in the presence of the nitrophenyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

13-tert-butyl-4-(4-nitrophenyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-21(2,3)13-6-9-15-16(10-13)29-20-17(15)19-23-18(24-25(19)11-22-20)12-4-7-14(8-5-12)26(27)28/h4-5,7-8,11,13H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMKAGJPCHTEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(TERT-BUTYL)-2-(4-NITROPHENYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 2
9-(TERT-BUTYL)-2-(4-NITROPHENYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 3
9-(TERT-BUTYL)-2-(4-NITROPHENYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 4
9-(TERT-BUTYL)-2-(4-NITROPHENYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 5
Reactant of Route 5
9-(TERT-BUTYL)-2-(4-NITROPHENYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 6
Reactant of Route 6
9-(TERT-BUTYL)-2-(4-NITROPHENYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

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